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molecular formula C6H5ClOS B195636 2-Thiopheneacetyl chloride CAS No. 39098-97-0

2-Thiopheneacetyl chloride

Cat. No. B195636
M. Wt: 160.62 g/mol
InChI Key: AJYXPNIENRLELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616596

Procedure details

To a mixture of concentrated NH4OH (100 mL) and ice was added 2-thiopheneacetyl chloride (13.0 g, 80.9 mmol). The desired compound crystallized from the reaction mixture. Recrystallization from hot water gave 2-thiopheneacetamide (8.08 g, 64% yield) as white crystals. mp 146°-147° C.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7](Cl)=[O:8].[NH4+:10].[OH-]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH2:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The desired compound crystallized from the reaction mixture
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot water

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.08 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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